4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound characterized by the presence of an oxadiazole ring substituted with an ethoxyphenyl group. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and utility in synthesizing more complex molecular structures. The International Union of Pure and Applied Chemistry name for this compound is 4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-amine, and its Chemical Abstracts Service registry number is 874193-20-1.
The compound can be synthesized through several methods involving cyclization reactions of appropriate precursors. Its molecular structure and properties have been documented in various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis and applications .
4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. It is classified as a substituted oxadiazole due to the presence of the ethoxyphenyl group.
The synthesis of 4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of 4-ethoxybenzohydrazide with nitrous acid to form a diazonium salt, which subsequently undergoes cyclization to yield the desired oxadiazole.
The reaction conditions are critical for optimizing yield and purity. Commonly employed methods include:
Industrial production may utilize continuous flow reactors for efficiency and scalability, ensuring precise control over reaction parameters.
The molecular formula of 4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine is CHNO. Its structural representation includes an oxadiazole ring with an ethoxy group attached to a phenyl ring.
Key structural data include:
This data can be accessed through chemical databases such as PubChem.
4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine can participate in various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield oxides.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions allow for the introduction of new functional groups onto the oxadiazole ring under acidic or basic conditions.
The choice of reagents and reaction conditions significantly influences the products formed. For example:
The mechanism of action for 4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine involves its interaction with specific biological targets. The compound may bind to enzymes or receptors within biological systems, thereby modulating their activity. This interaction could lead to various biological effects depending on the target involved .
The physical properties of 4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine include:
Chemical properties encompass reactivity with various reagents. The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme conditions (e.g., strong oxidizing or reducing environments).
Relevant data includes melting point ranges and solubility characteristics that are essential for practical applications in research settings.
4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine has several scientific applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Investigated for potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored for its role as a pharmaceutical intermediate in drug development.
Industry: Utilized in developing advanced materials like polymers and coatings due to its unique chemical properties .
1,2,5-Oxadiazoles (furazans) have evolved from synthetic curiosities to privileged scaffolds in anticancer drug discovery. Early research focused on their stability and electron-deficient nature, but the discovery of potent bioactivity redirected efforts toward therapeutic development. A landmark study (Gelain et al., 2019) systematically evaluated a library of 29 synthetic 1,2,5-oxadiazole derivatives for antiproliferative activity against HCT-116 (colorectal) and HeLa (cervical) cancer cell lines. Several compounds exhibited significant cytotoxicity, with half-maximal inhibitory concentrations (IC₅₀) values in the low micromolar range. Molecular docking studies confirmed their ability to inhibit topoisomerase I (Topo I)—a validated anticancer target—by stabilizing the DNA-enzyme complex. Though no 1,2,5-oxadiazole-based drug has reached clinical use, derivatives like the lead compound MD77 (identified earlier by the same group) demonstrate the scaffold’s capacity for target engagement and tumor cell growth inhibition [1] [5].
Table 1: Key 1,2,5-Oxadiazole Derivatives with Antiproliferative Activity
Compound | Structure | Biological Activity | Molecular Target |
---|---|---|---|
MD77 | 4-Aryl substituted derivative | Original hit compound with antiproliferative activity | Topoisomerase I inhibition |
Derivative 15 | N-heptanamide at C3 position | Cytotoxicity against HCT-116 and HeLa cells | Under investigation |
Derivative 16 | N-cyclohexylcarboxamide at C3 | Enhanced activity vs. HCT-116 | Topoisomerase I inhibition |
8011-6492* | Hybrid 1,2,4-/1,2,5-oxadiazole | Included in fragment libraries (ChemDiv) for screening | Unknown |
Note: 8011-6492 is a hybrid compound containing both heterocycles [7].
The 3-amino-1,2,5-oxadiazole scaffold serves as a versatile pharmacophore due to its hydrogen-bonding capacity and metabolic resilience. The amino group (-NH₂) at position 3 acts as a hydrogen bond donor/acceptor, facilitating interactions with biological targets like Topo I, as evidenced by docking studies [1] [5]. Crucially, this scaffold resists hydrolytic degradation—a common limitation of ester and amide bioisosteres—enhancing its suitability for in vivo applications. Structural modifications at the C3 and C4 positions enable fine-tuning of pharmacokinetic properties. For example:
Table 2: Structural and Physicochemical Properties of 3-Amino-1,2,5-oxadiazoles
Compound | Molecular Formula | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Key Feature |
---|---|---|---|---|---|---|
4-(4-Ethoxyphenyl)-1,2,5-oxadiazol-3-amine | C₁₀H₁₁N₃O₂ | ~2.4* | 1 | 5 | ~75 | Ethoxy for enhanced lipophilicity |
4-Phenoxy-1,2,5-oxadiazol-3-amine | C₈H₇N₃O₂ | 1.3 | 1 | 5 | 74.2 | Balanced permeability |
4-[1,2,4-Oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine | C₄H₃N₅O₂ | -0.1 | 2 | 7 | 106 | High polarity for solubility |
Estimated based on analogue data [2] [6] [8].
The 4-aryl substituent critically modulates the bioactivity of 3-amino-1,2,5-oxadiazoles by influencing lipophilicity, target affinity, and steric fit. Gelain’s study demonstrated that 4-(4-chlorophenyl) derivatives (e.g., 15 and 16) exhibited enhanced cytotoxicity over unsubstituted analogues, attributed to improved membrane penetration and Topo I binding [1] [5]. The 4-(4-ethoxyphenyl) group—featured in the compound of interest (C₁₀H₁₁N₃O₂, CAS 1092341-51-9)—imparts distinct advantages:
Table 3: Impact of 4-Aryl Substituents on Compound Properties
4-Aryl Substituent | Example Compound | cLogP | Key Pharmacological Influence |
---|---|---|---|
4-Chlorophenyl | N-(4-(4-chlorophenyl)-oxadiazol-3-yl)heptanamide (15) | 3.5 | Enhanced cytotoxicity via improved lipophilicity and Topo I binding |
4-Ethoxyphenyl | 5-(4-Ethoxyphenyl)-1,2,4-oxadiazol-3-amine | 2.4 | Optimal balance of electron donation and metabolic stability |
4-Methoxyphenoxy | 4-(4-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | 1.8 | Reduced lipophilicity; potential for solubility-driven design |
Biphenyl-4-yl | 4-(1,1’-Biphenyl-4-yl)-1,2,5-oxadiazol-3-amine | 3.1 | Extended conjugation for target stacking |
Note: cLogP values are experimental or estimated from analogues in the search results [1] [2] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3